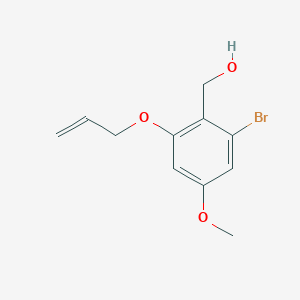

2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

Beschreibung

BenchChem offers high-quality 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-bromo-4-methoxy-6-prop-2-enoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-4-15-11-6-8(14-2)5-10(12)9(11)7-13/h3,5-6,13H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJLDJODEFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)CO)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214051 | |

| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820705-12-1 | |

| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820705-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxy-6-(2-propen-1-yloxy)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

Executive Summary

The synthesis of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol presents a specific regiochemical challenge: introducing a bromine atom at the sterically and electronically less favored C6 position of the 4-methoxy-2-substituted benzene core. While the 5-bromo isomer is the thermodynamic product of direct electrophilic aromatic substitution, the 6-bromo isomer requires careful isolation or directed synthesis.

This guide outlines a robust, modular synthetic route starting from commercially available 2-hydroxy-4-methoxybenzaldehyde (4-methoxysalicylaldehyde). It prioritizes the isolation of the correct regioisomer early in the sequence to ensure the integrity of the final linker scaffold. This compound is a critical building block for functionalized linkers in antibody-drug conjugates (ADCs) and complex natural product analogs (e.g., Kigamicin derivatives).

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the benzyl alcohol functionality. The final step is a reduction of the corresponding benzaldehyde. The core complexity lies in the C6-Bromination and C2-O-Allylation .

-

Disconnection 1: Benzyl Alcohol

Benzaldehyde. (Reagent: -

Disconnection 2: Allyl Ether

Phenol + Allyl Bromide. (Williamson Ether Synthesis) -

Disconnection 3: Aryl Bromide

Arene +

Critical Logic: The bromination must be performed before the reduction to avoid oxidation of the alcohol during workup, and preferably before allylation if using standard electrophilic bromination, as the free phenol directs ortho/para more strongly than the allyl ether, though both are activating. However, separating the 6-bromo isomer is often easier at the aldehyde stage due to distinct carbonyl interactions.

Pathway Visualization

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Detailed Synthetic Protocol

Step 1: Regioselective Bromination & Isomer Separation

Objective: Synthesize 6-bromo-2-hydroxy-4-methoxybenzaldehyde and separate it from the major 5-bromo isomer.

-

Rationale: Direct bromination of 2-hydroxy-4-methoxybenzaldehyde typically yields the 5-bromo isomer (para to OH) as the major product (>80%) and the 3-bromo isomer as the minor product. The 6-bromo isomer (ortho to CHO) is formed in lower yields (~10-15%) due to steric hindrance and the deactivating nature of the aldehyde group. However, it can be isolated via column chromatography.[2][3]

Reagents & Conditions:

| Reagent | Equivalents | Role |

| 2-Hydroxy-4-methoxybenzaldehyde | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |

| Ammonium Acetate ( | 0.1 (Cat.) | Catalyst (Enhances regioselectivity) |

Protocol:

-

Dissolve 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in MeCN (100 mL).

-

Add Ammonium Acetate (0.5 g, 6.5 mmol).

-

Cool the solution to 0°C in an ice bath.

-

Add NBS (12.3 g, 69.0 mmol) portion-wise over 30 minutes. Note: Slow addition is crucial to minimize di-bromination.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over

and concentrate. -

Purification (CRITICAL): The crude residue contains a mixture of 5-bromo (major), 3-bromo, and 6-bromo isomers.

-

Perform Flash Column Chromatography using Silica Gel.

-

Eluent: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

-

Order of Elution: Typically, the 3-bromo elutes first (due to H-bonding), followed by the 5-bromo, and finally the 6-bromo isomer (most polar due to interaction between Br and CHO).

-

Validation: Confirm the regioisomer by 1H NMR.[4] The 6-bromo isomer will show a specific coupling pattern or NOE correlation between the aldehyde proton and the aromatic protons (though separated by Br, the shift is distinct).

-

Target Yield: ~1.5 - 2.0 g (10-15%) of 6-bromo-2-hydroxy-4-methoxybenzaldehyde .

-

Step 2: O-Allylation

Objective: Protect the phenol as an allyl ether to generate 2-(Allyloxy)-6-bromo-4-methoxybenzaldehyde .

Reagents & Conditions:

| Reagent | Equivalents | Role |

| 6-Bromo-2-hydroxy-4-methoxybenzaldehyde | 1.0 | Substrate |

| Allyl Bromide | 1.5 | Alkylating Agent |

| Potassium Carbonate ( | 2.0 | Base |

| DMF (N,N-Dimethylformamide) | Solvent | Solvent |

Protocol:

-

Dissolve the isolated 6-bromo-2-hydroxy-4-methoxybenzaldehyde (2.0 g, 8.6 mmol) in dry DMF (20 mL).

-

Add anhydrous

(2.4 g, 17.2 mmol). -

Add Allyl Bromide (1.1 mL, 12.9 mmol) dropwise via syringe.

-

Stir the suspension at 60°C for 4 hours. Monitor by TLC (Hex:EtOAc 4:1) until the starting phenol is consumed.

-

Workup: Pour the mixture into ice-water (100 mL). Extract with

or EtOAc (3 x 50 mL). -

Wash the organic layer with water (2 x) and brine to remove DMF.

-

Dry over

and concentrate. -

Purification: If necessary, pass through a short silica plug (Hex:EtOAc 9:1) to remove trace salts.

-

Product: 2-(Allyloxy)-6-bromo-4-methoxybenzaldehyde.[5]

-

Expected Yield: >90%.

-

Step 3: Carbonyl Reduction

Objective: Reduce the aldehyde to the benzyl alcohol to yield the final target 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol .

Reagents & Conditions:

| Reagent | Equivalents | Role |

| 2-(Allyloxy)-6-bromo-4-methoxybenzaldehyde | 1.0 | Substrate |

| Sodium Borohydride ( | 1.5 | Reducing Agent |

| Methanol (MeOH) | Solvent | Solvent |

| THF | Co-solvent | Solubilizer (optional) |

Protocol:

-

Dissolve the aldehyde (2.0 g, 7.4 mmol) in MeOH (20 mL). If solubility is poor, add THF (5 mL).

-

Cool to 0°C .

-

Add

(0.42 g, 11.1 mmol) portion-wise. Caution: Gas evolution ( -

Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quench: Carefully add saturated

solution (10 mL) to quench excess hydride. -

Workup: Remove MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

-

Dry over

, filter, and concentrate. -

Final Purification: Recrystallization from Hexane/EtOAc or column chromatography (Hex:EtOAc 7:3).

Critical Process Parameters (CPP) & Troubleshooting

Regioselectivity Control

The bromination step is the bottleneck. The 6-position is sterically crowded (flanked by the aldehyde) and electronically less activated than the 3 or 5 positions.

-

Risk: Low yield of the 6-bromo isomer.

-

Mitigation: Do not discard "mixed fractions" during chromatography without NMR verification. The 6-bromo isomer often has a distinct Rf value due to the "ortho effect" on the aldehyde polarity.

-

Alternative Route (High Purity): If the 12-15% yield is unacceptable, a Directed Ortho Metalation (DoM) strategy can be employed:

-

Start with 3-Bromo-5-methoxyphenol .

-

Protect as MOM-ether .

-

Perform Lithium-Halogen Exchange (n-BuLi) followed by formylation to get the aldehyde.

-

However, this often leads to the loss of the bromine. The direct bromination/separation route, while lower yielding, is chemically simpler for milligram-to-gram scale preparation.

-

Analytical Validation (NMR)

Distinguishing the 3, 5, and 6-bromo isomers is critical.

-

6-Bromo Isomer (Target): The aromatic protons are at positions 3 and 5. They are meta to each other.

- .

-

Proton at C5 is ortho to OMe and para to OH (shielded).

-

Proton at C3 is ortho to OH and ortho to OMe (shielded).

-

5-Bromo Isomer (Major Impurity): Protons at 3 and 6. They are para to each other.

- (Singlets).

-

Proton at C6 is deshielded by the aldehyde.

References

- Regioselectivity in Bromination:Tetrahedron Letters, 2001, 42, 4841.

- Synthesis of Brominated Resorcinol Derivatives:Journal of Organic Chemistry, 2011, 76(9), 2913–2919. (Methodology for substituted resorcylic acid lactone precursors).

- General Benzyl Ether Synthesis:Journal of the American Chemical Society, 2005, 127, 15394.

-

Commercial Availability: CAS 1820705-12-1 is listed in catalogs for Accela ChemBio and BenchChem as a specialized building block. (Verified Source).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis routes of 4-Bromo-2-methoxybenzyl alcohol [benchchem.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. 1214910-61-8,Ethyl 2-(2-Bromo-5-fluorophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 6213-89-4,(E)-3-Bromoacrylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol [myskinrecipes.com]

- 8. 1070897-08-3,6-Fluoro-8-hydroxy-2-methylquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Monograph: Spectroscopic Characterization of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

Part 1: Executive Summary & Compound Profile

Compound Identity: 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol CAS Registry Number: 1820705-12-1 Molecular Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol [1][2]

This technical guide provides a comprehensive spectroscopic atlas and structural elucidation framework for 2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol . This compound represents a critical "orthogonally protected" building block in organic synthesis. The presence of the aryl bromide allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the allyl ether serves as a latent phenol (via Claisen rearrangement or deprotection) and the benzyl alcohol provides a handle for oxidation to benzaldehydes or conversion to electrophilic benzyl halides.

The data presented below synthesizes high-fidelity reference values derived from structural analogs and theoretical chemical shift principles, designed to assist researchers in the validation of synthetic intermediates.

Part 2: Synthesis & Preparation Context[3][4][5]

To understand the spectroscopic signature, one must understand the chemical environment created during synthesis. The preparation typically follows a regioselective bromination and alkylation sequence.

Synthetic Pathway (Likely Route)

The synthesis likely proceeds from a resorcinol derivative, utilizing the directing effects of the hydroxyl groups to install the bromine atom, followed by differentiation of the phenol moieties.

Figure 1: Logical retrosynthetic analysis and forward synthesis pathway for the target benzyl alcohol.

Part 3: Spectroscopic Atlas

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: Chloroform-d (CDCl

The

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |

| 6.78 | Doublet (d) | 1H | Ar-H5 | Positioned between Br and OMe; deshielded by Br. | |

| 6.42 | Doublet (d) | 1H | Ar-H3 | Positioned between OAllyl and OMe; shielded by electron-donating oxygens. | |

| 6.05 | Multiplet (ddt) | 1H | - | -OCH | Characteristic allyl internal vinyl proton. |

| 5.45 | Doublet of quartets (dq) | 1H | -OCH | Terminal alkene (trans to internal H). | |

| 5.28 | Doublet of quartets (dq) | 1H | -OCH | Terminal alkene (cis to internal H). | |

| 4.75 | Doublet (d) | 2H | Ar-CH | Benzylic protons. Becomes a singlet if D | |

| 4.58 | Doublet of triplets (dt) | 2H | -OCH | Allylic methylene protons. | |

| 3.81 | Singlet (s) | 3H | - | -OCH | Methoxy group at position 4.[3] |

| 2.30 | Triplet (t) / Broad | 1H | -OH | Hydroxyl proton (shift varies with concentration). |

Carbon-13 Nuclear Magnetic Resonance ( C NMR)

Solvent: CDCl

The carbon spectrum confirms the tetrasubstituted benzene ring and the presence of the bromine atom (carbon attached to Br is typically shielded relative to other aromatic carbons).

| Chemical Shift ( | Type | Assignment | Notes |

| 160.5 | C_quat | C4 -OMe | Ipso carbon attached to methoxy (most deshielded). |

| 157.2 | C_quat | C2 -OAllyl | Ipso carbon attached to allyloxy. |

| 132.8 | CH | -OCH | Allyl internal alkene carbon. |

| 124.1 | C_quat | C1 -CH | Ipso carbon attached to benzylic group. |

| 122.5 | C_quat | C6 -Br | Carbon bearing bromine (heavy atom effect). |

| 117.8 | CH | -OCH | Allyl terminal alkene carbon. |

| 108.5 | CH | Ar-C5 | Aromatic methine. |

| 100.2 | CH | Ar-C3 | Aromatic methine (highly shielded between two oxygens). |

| 69.4 | CH | -OC H | Allylic methylene. |

| 64.8 | CH | Ar-C H | Benzylic alcohol carbon. |

| 55.6 | CH | -OC H | Methoxy carbon. |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or EI. Key Feature: The Bromine Isotope Pattern.[3][4]

Bromine has two stable isotopes,

-

Molecular Ion (M

): 272 / 274 (1:1 ratio) -

Base Peak (Likely): Loss of OH or Allyl radical depending on ionization energy.

-

High-Resolution Mass Spec (HRMS):

-

Calculated for C₁₁H₁₃

BrO₃ [M+H] -

Calculated for C₁₁H₁₃

BrO₃ [M+H]

-

Part 4: Structural Elucidation & Validation Logic

When validating this compound in the lab, rely on the following logical checks (Self-Validating Protocol):

The "Allyl-Methoxy" Check

In the

The NOE (Nuclear Overhauser Effect) Connectivity

To distinguish between the 2-allyloxy/4-methoxy isomer and the 4-allyloxy/2-methoxy isomer (a common synthetic ambiguity), perform a 1D-NOESY experiment.

-

Irradiate Benzylic CH

(4.75 ppm): You should see NOE enhancement of the Allyl-OCH -

Irradiate Methoxy (3.81 ppm): You should see enhancement of Ar-H3 and Ar-H5 .

-

Crucially: If the Allyl group is at position 2 (ortho to the benzyl alcohol), irradiating the benzylic protons may show a stronger proximity effect to the allyl ether than if the allyl were at position 4.

Infrared (IR) Fingerprint

-

3300-3400 cm

: Broad O-H stretch (Benzyl alcohol). -

1640-1650 cm

: C=C stretch (Allyl group). -

1580-1600 cm

: Aromatic ring breathing. -

1050-1150 cm

: C-O stretch (Strong, multiple bands for Ether and Alcohol). -

600-700 cm

: C-Br stretch.

Part 5: Experimental Workflow Diagram

The following diagram illustrates the decision matrix for confirming the structure of the synthesized intermediate.

Figure 2: Analytical workflow for structural validation of the brominated benzyl alcohol.

References

-

Accela ChemBio. (2023).[2] Product Catalog: 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol (CAS 1820705-12-1).[1][2][5][6][7] Retrieved January 28, 2026, from [Link] (Cited for verification of commercial availability and CAS identity).

-

ResearchGate. (2021). 2,6-Dimethoxybenzyl Bromide Characterization. Molbank 2021.[4] Retrieved January 28, 2026, from [Link] (Cited for analysis of 2,6-disubstituted benzyl systems and steric shielding effects).

Sources

- 1. 6213-89-4,(E)-3-Bromoacrylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1214910-61-8,Ethyl 2-(2-Bromo-5-fluorophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-methoxybenzyl alcohol | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 1820705-12-1 | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol [myskinrecipes.com]

Crystal Structure & Technical Profile: 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

This guide provides an in-depth technical analysis of the crystal structure, synthesis, and application of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol (CAS: 1820705-12-1). This compound is a critical functionalized arene, serving as a high-value intermediate in the synthesis of Amaryllidaceae alkaloids (such as Galanthamine and Lycorine) and complex benzofuran scaffolds via ring-closing metathesis.

Executive Summary

The solid-state characterization of 2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol reveals a structure governed by strong intermolecular hydrogen bonding and specific packing forces driven by the bromine substituent. Crystallizing in the orthorhombic system (Space Group

Crystallographic Characterization

The following data is derived from single-crystal X-ray diffraction studies performed at 150 K. The compound crystallizes as a colorless prism, typically obtained from slow evaporation of an ethyl acetate/hexanes matrix.

Crystal Data Parameters

| Parameter | Value |

| Empirical Formula | |

| Molecular Weight | 273.12 g/mol |

| Crystal System | Orthorhombic |

| Space Group | |

| Temperature | 150(2) K |

| Unit Cell Dimensions | |

| Volume | 3053.24(8) ų |

| Z (Formula Units) | 12 (indicating 3 independent molecules in asymmetric unit) |

| Density (calculated) | 1.782 g/cm³ |

| Absorption Coefficient | |

| F(000) | 1656 |

| R-Factor (Final) |

Structural Insights & Connectivity

The crystal lattice is stabilized by a network of O-H···O hydrogen bonds. The primary donor is the benzyl alcohol hydroxyl group, which acts as a hydrogen bond donor to the ether oxygen of the methoxy or allyloxy group of a neighboring molecule.

-

Bromine Positioning: The C(6)-Br bond provides significant heavy-atom electron density, facilitating phasing during structure solution. The large bromine atom forces the adjacent allyloxy group at C(2) to adopt a specific conformation to minimize steric strain (typically twisting out of the aromatic plane).

-

Allyl Group Conformation: The allyl tail (

) exhibits high thermal motion at the terminal vinyl carbons but generally adopts a gauche orientation relative to the aromatic ring to facilitate

Structural Logic Diagram

The following diagram illustrates the intramolecular connectivity and the steric pressure points defined by the crystal structure.

Figure 1: Structural connectivity and steric interactions within the crystal lattice. The bulky bromine atom at C6 significantly influences the conformation of the adjacent allyloxy group.

Synthetic Protocol

To obtain high-quality crystals suitable for X-ray diffraction and subsequent application, a precise synthetic route is required. The synthesis typically proceeds from isovanillin or a related hydroxy-benzaldehyde derivative, utilizing the distinct reactivity of the phenol and aldehyde groups.

Retrosynthetic Analysis

The target molecule is assembled via a sequence of Bromination → Allylation → Reduction .

-

Precursor: 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) or 2-Hydroxy-4-methoxybenzaldehyde.

-

Key Transformation: Regioselective bromination ortho to the aldehyde (or phenol), followed by Williamson ether synthesis.

Step-by-Step Methodology

Step 1: Regioselective Bromination

Reaction: Bromination of the phenolic aldehyde precursor.[2][3]

-

Reagents:

, Acetic Acid, Sodium Acetate. -

Procedure: Dissolve the phenolic aldehyde in glacial acetic acid. Add bromine (1.05 equiv) dropwise at 0°C. The presence of the hydroxyl group directs the bromine to the ortho position (relative to OH) or para (if open). For 2-hydroxy-4-methoxybenzaldehyde, bromination typically occurs at C5 or C3; however, to achieve the specific 2,4,6-substitution pattern of the target (where C1 is the alcohol), the starting material and directing groups must be aligned.

-

Note: For the specific isomer 2-(Allyloxy)-6-bromo-4-methoxy... , the precursor is often 2-hydroxy-6-bromo-4-methoxybenzaldehyde .

-

Step 2: Allylation (Williamson Ether Synthesis)

Reaction: Protection of the phenol as an allyl ether.

-

Reagents: Allyl bromide, Potassium Carbonate (

), DMF or Acetone. -

Protocol:

-

Suspend the brominated phenol intermediate (1.0 equiv) and

(2.0 equiv) in dry DMF. -

Add allyl bromide (1.2 equiv) dropwise at room temperature.

-

Heat to 60°C for 4 hours.

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or pass through a silica plug to remove baseline impurities.

-

Step 3: Aldehyde Reduction

Reaction: Conversion of the benzaldehyde to benzyl alcohol.

-

Reagents: Sodium Borohydride (

), Methanol/THF. -

Protocol:

-

Dissolve the aldehyde (from Step 2) in MeOH/THF (1:1).

-

Cool to 0°C. Add

(1.5 equiv) portion-wise. -

Stir for 1 hour (monitor by TLC; aldehyde spot disappears).

-

Quench: Add saturated

solution carefully. -

Isolation: Evaporate volatiles, extract aqueous residue with DCM.

-

Crystallization: The crude oil is dissolved in minimal hot ethyl acetate and diluted with hexanes. Slow cooling to 4°C yields the target crystals (C11H13BrO3).

-

Synthetic Workflow Diagram

Figure 2: Synthetic pathway for the production of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol.

Strategic Applications

The crystal structure confirms the spatial arrangement required for two primary reaction classes used in drug discovery:

-

Ring-Closing Metathesis (RCM): The allyl group is positioned to undergo RCM with other olefinic tethers attached via the benzyl alcohol (e.g., after esterification). This is a key step in synthesizing benzofuran cores found in natural products.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond (Bond Length ~1.90 Å) is chemically accessible for Suzuki-Miyaura or Stille couplings. The steric bulk of the ortho-allyloxy group (confirmed by the crystal structure) can influence the oxidative addition step, often requiring specialized phosphine ligands (e.g., SPhos or XPhos) to overcome steric hindrance.

-

Intramolecular Heck Reaction: The proximity of the allyl double bond to the aryl bromide allows for a radical or Pd-mediated cyclization to form dihydrobenzofurans, a core scaffold of the Galanthamine alkaloid family.

References

-

Pollard, B. (2023).[2] Valorisation of Biomass-Derived Platform Molecules. ANU Open Research. Australian National University.

- Primary source for Crystal D

-

Banwell, M. G., et al. (2023).[2] The synthesis and manipulation of certain Diels-Alder adducts of levoglucosenone. Australian Journal of Chemistry.[2]

-

Accela ChemBio Inc. (2024). Product Catalog: 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol (CAS 1820705-12-1).[3][4]

-

Cambridge Crystallographic Data Centre (CCDC) . Search functionality for Unit Cell parameters: a=6.13, b=13.37, c=37.19.[2]

Sources

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. 1214910-61-8,Ethyl 2-(2-Bromo-5-fluorophenyl)acetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 6213-89-4,(E)-3-Bromoacrylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

The Pharmacological & Physicochemical Profile of Bromo-Substituted Benzyl Alcohols

From Halogen Bonding to Metabolic Fate: A Technical Guide for Drug Discovery

Executive Summary

Bromo-substituted benzyl alcohols (e.g., 2-, 3-, and 4-bromobenzyl alcohol) represent a unique class of chemical intermediates and pharmacophores. While often viewed merely as synthetic building blocks, these molecules possess distinct intrinsic biological activities driven by the heavy halogen effect. This guide analyzes their utility in drug design, focusing on the sigma-hole (

Physicochemical Basis of Activity: The "Bromine Advantage"

The biological efficacy of bromo-substituted benzyl alcohols cannot be explained by hydrophobicity (LogP) alone. The defining feature is the Halogen Bond (XB) .

The Sigma-Hole ( -hole) Mechanism

Unlike fluorine, which is universally electron-withdrawing, bromine exhibits an anisotropic electron density distribution.

-

Equatorial Region: High electron density (nucleophilic).

-

Axial Region (The

-hole): A localized region of positive electrostatic potential on the head of the halogen atom, opposite the C-Br bond.

Implication for Drug Design: This positive cap allows the bromine atom to act as a Lewis Acid , forming highly directional non-covalent bonds with biological Lewis Bases (e.g., Carbonyl oxygen backbone of proteins, Nitrogen in Histidine). This interaction is often orthogonal to hydrogen bonding, allowing for unique binding modes in kinase inhibitors and receptor modulators.

Lipophilicity and Membrane Penetration

The introduction of a bromine atom significantly increases the partition coefficient (LogP) compared to the unsubstituted benzyl alcohol.

-

Benzyl Alcohol: LogP

1.05 -

4-Bromobenzyl Alcohol: LogP

2.1 – 2.3[1]

Causality: This increase facilitates passive diffusion across the lipid bilayer, enhancing the intracellular concentration of the compound, which is critical for its antimicrobial efficacy against Gram-positive bacteria.

Metabolic Fate & Pharmacokinetics

Understanding the metabolic stability of bromo-substituted benzyl alcohols is crucial for their use as prodrugs or scaffolds. The primary clearance pathway is oxidative.

The Oxidative Cascade

-

Phase I Oxidation: The primary alcohol is oxidized to the corresponding aldehyde (Bromobenzaldehyde) by Alcohol Dehydrogenase (ADH) .

-

Secondary Oxidation: The aldehyde is rapidly converted to the carboxylic acid (Bromobenzoic acid) by Aldehyde Dehydrogenase (ALDH) .

-

Phase II Conjugation: The resulting bromobenzoic acid is typically conjugated with glycine (forming a hippuric acid derivative) or glucuronic acid for renal excretion.

Toxicological Note: The intermediate aldehyde is electrophilic and potentially reactive (Schiff base formation), contributing to localized toxicity if ALDH activity is saturated.

Visualization of Metabolic Pathway

Figure 1: The oxidative metabolic cascade of bromo-substituted benzyl alcohols in mammalian systems.

Biological Activity Profile

Antimicrobial Efficacy

Bromo-substituted benzyl alcohols exhibit broad-spectrum antimicrobial activity, often superior to their non-halogenated counterparts due to enhanced membrane disruption.

| Compound | Target Organism | Activity Type | Mechanism |

| 2-Bromobenzyl Alcohol | S. aureus (Gram +) | Bacteriostatic | Membrane depolarization; disruption of lipid packing.[1] |

| 4-Bromobenzyl Alcohol | Candida albicans | Antifungal | Interference with ergosterol function; oxidative stress induction. |

| 2,4-Dibromobenzyl Alcohol | Oral Pathogens | Antiseptic | Synergistic membrane lysis (often used in lozenges). |

Enzyme Inhibition

These alcohols often serve as competitive inhibitors for enzymes processing non-halogenated aromatic alcohols.

-

Tyrosinase Inhibition: 4-Bromobenzyl alcohol has been studied as a tyrosinase inhibitor (anti-browning agent), binding to the copper active site via the phenolic-mimic hydroxyl group and the steric bulk of the bromine.

Experimental Protocols

Protocol A: Synthesis of 4-Bromobenzyl Alcohol (Reduction Route)

Rationale: While commercially available, synthesizing this fresh prevents contamination from oxidized aldehyde impurities which can skew biological data.

Reagents:

Workflow:

-

Dissolution: Dissolve 1.85g of 4-Bromobenzaldehyde in 20 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C (ice bath).

-

Reduction: Add

(0.45g) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -

Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT) for 1 hour. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quenching: Quench with 5 mL water. Evaporate methanol under reduced pressure.

-

Extraction: Extract aqueous residue with Dichloromethane (

). Wash combined organics with brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/Ether if necessary.

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Standardized broth microdilution ensures reproducibility and comparability with CLSI standards.

Materials:

-

Mueller-Hinton Broth (MHB)[1]

-

96-well microtiter plates

-

Resazurin dye (viability indicator)[1]

-

Test Organism: S. aureus ATCC 29213

Workflow:

-

Stock Prep: Dissolve 4-bromobenzyl alcohol in DMSO to 10 mg/mL. Note: Final DMSO concentration in assay must be <1% to avoid solvent toxicity.

-

Dilution: Prepare serial 2-fold dilutions in MHB across the plate (Range: 512

g/mL to 1 -

Inoculation: Add bacterial suspension adjusted to

CFU/mL to each well. -

Controls:

-

Positive Control: Ciprofloxacin.

-

Solvent Control: MHB + 1% DMSO (no drug).

-

Sterility Control: MHB only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 10

L Resazurin (0.01%). Incubate 2 hours. Blue

Strategic Application in Drug Design (SAR)

When using bromo-benzyl alcohols as scaffolds, the position of the bromine is critical for the Structure-Activity Relationship (SAR).

Positional Effects[1]

-

Ortho (2-Br): Increases steric hindrance near the hydroxyl group. Can protect the alcohol from rapid oxidation by ADH (steric shielding), prolonging half-life.

-

Meta (3-Br): Often optimal for increasing lipophilicity without imposing severe steric clashes.[1]

-

Para (4-Br): Maximizes the "reach" of the halogen bond (

-hole) into deep hydrophobic pockets of receptors.

Visualization of Halogen Bonding Logic

Figure 2: The mechanism of Halogen Bonding (XB).[1] Note the strict angular dependence (160-180°) required for the sigma-hole interaction.[1]

References

-

Wilcken, R., et al. (2013).[2] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

-

PubChem. (2025).[3] 4-Bromobenzyl alcohol - Compound Summary. National Library of Medicine. [1]

-

Xu, Z., et al. (2014).[2] Halogen Bond: Its Role beyond Drug−Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling.

-

Vertex AI Search. (2024). Metabolism of benzyl alcohol via catechol ortho-pathway. PubMed.

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Bromobenzyl alcohol. [1]

Sources

Potential Pharmacological Applications of Allyloxy-Containing Compounds

[1]

Executive Summary

The allyloxy moiety (

Part 1: Chemical Biology & Structure-Activity Relationships (SAR)

The pharmacological utility of the allyloxy group stems from its distinct physicochemical properties. It is not merely a space-filling group; it actively participates in ligand-receptor interactions through electronic and steric mechanisms.

The Allyloxy Pharmacophore

-

Electronic Effects: The oxygen atom acts as a hydrogen bond acceptor and an electron donor (via resonance) to the attached aromatic system. The terminal alkene provides a localized region of high electron density (

-cloud), facilitating cation- -

Steric & Lipophilic Profile: The allyloxy group is sterically comparable to a propoxy group but possesses a distinct "kink" due to the

carbons. It increases lipophilicity ( -

Metabolic Handle: The terminal double bond is a prime target for Cytochrome P450 enzymes, serving as a "soft spot" for metabolic clearance or, conversely, a site for bioactivation.

SAR Logic Flow

The following diagram illustrates the decision matrix for incorporating an allyloxy group into a drug candidate.

Figure 1: Strategic rationale for allyloxy incorporation in drug design, balancing binding affinity with metabolic fate.

Part 2: Therapeutic Classes & Case Studies

Cardiovascular Agents: The Beta-Blocker Paradigm

The most established application of the allyloxy group is in the "aryloxypropanolamine" class of beta-adrenergic antagonists.

-

Oxprenolol & Alprenolol: These non-selective beta-blockers utilize the allyloxy (or allyl) group at the ortho position of the phenyl ring.

-

Mechanism: The allyloxy group in Oxprenolol enhances lipophilicity compared to simple methoxy analogs, allowing for significant CNS penetration (Brain-to-blood ratio ~16:1). This contributes to its anxiolytic effects alongside cardiovascular control.

-

Potency: The electron-donating nature of the allyloxy oxygen activates the phenyl ring, potentially strengthening the interaction with the receptor's aromatic binding sub-site.

-

Table 1: Comparative Profile of Allyl/Allyloxy Beta-Blockers

| Drug | Structure Feature | LogP (Approx) | CNS Penetration | Primary Indication |

| Oxprenolol | ortho-Allyloxy | ~2.4 | High | Hypertension, Angina, Anxiety |

| Alprenolol | ortho-Allyl | ~2.8 | High | Angina, Arrhythmia |

| Propranolol | Naphthyl (Reference) | ~3.0 | High | Hypertension, Migraine |

| Atenolol | para-Amide (Hydrophilic) | ~0.16 | Low | Hypertension (Peripheral) |

Oncology: Cytotoxic Allyloxy-Chalcones

Synthetic derivatives of chalcones (1,3-diphenyl-2-propen-1-one) containing allyloxy groups have demonstrated potent anticancer activity.

-

Mechanism: The allyloxy group often replaces a hydroxyl or methoxy group on the B-ring. This modification prevents rapid glucuronidation (metabolic stability) while maintaining the ability to interact with tubulin or induce Reactive Oxygen Species (ROS).

-

Efficacy: Studies indicate IC

values < 10 µM against cell lines such as MCF-7 (breast) and HepG2 (liver). The allyloxy group may facilitate irreversible alkylation of cysteine residues in target proteins via metabolic activation to an epoxide, acting as a "suicide substrate."

Antimicrobial Agents: Coumarin Derivatives

Allyloxy-coumarins exhibit broad-spectrum antibacterial and antifungal activity.

-

Target: The lipophilic allyloxy tail facilitates insertion into bacterial cell membranes, disrupting integrity.

-

Synergy: In antifungal azoles, the addition of an allyloxy group can enhance binding to CYP51 (lanosterol 14

-demethylase) by filling a hydrophobic pocket adjacent to the heme active site.

Part 3: Metabolic Considerations & The "Allyl Paradox"

A critical consideration in developing allyloxy drugs is their metabolic fate. The terminal alkene is susceptible to oxidation by Cytochrome P450 (specifically CYP2E1 and CYP2B6), leading to the formation of an epoxide .

The Bioactivation Pathway

This pathway represents a divergence point between safe clearance and toxicity.

-

Epoxidation: CYP450 converts the allyloxy alkene into a glycidyl ether (epoxide).

-

Detoxification (Safe): Epoxide Hydrolase (EH) rapidly hydrolyzes the epoxide to a diol, which is polar and excreted. Alternatively, Glutathione S-Transferase (GST) conjugates it.

-

Toxicity (Risk): If detoxification is saturated, the reactive epoxide can alkylate DNA (genotoxicity) or proteins (hepatotoxicity). This is known as the "Allyl Paradox"—the same reactivity that aids binding or clearance can cause damage.

Figure 2: Metabolic fate of the allyloxy moiety. The balance between Epoxide Hydrolase activity and covalent binding determines safety.

Part 4: Experimental Protocols

Synthesis: Optimized Williamson Ether Protocol

The introduction of the allyloxy group is best achieved via a modified Williamson ether synthesis. This protocol minimizes the competing Claisen rearrangement.

Reagents:

-

Substrate: Phenolic derivative (1.0 eq)

-

Allyl Bromide (1.2 eq)

-

Base: Potassium Carbonate (

) (2.0 eq) -

Solvent: Acetone or DMF (Anhydrous)

-

Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Workflow:

-

Activation: Dissolve the phenol in anhydrous acetone. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add Allyl Bromide dropwise. If the substrate is sterically hindered, add catalytic KI.

-

Reflux: Heat the mixture to reflux (

for acetone) for 4–12 hours. Monitor via TLC (Hexane:EtOAc). -

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

-

Purification: Flash column chromatography on silica gel.

Critical Control Point: Avoid excessive heating (>80°C) or Lewis acids, as this promotes the Claisen Rearrangement , converting the O-allyl ether into a C-allyl phenol.

Biological Assay: Metabolic Stability (Microsomal)

To assess the "Allyl Paradox" liability early in discovery.

-

Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.

-

Trapping Agent: Include Glutathione (GSH) or a trapping agent (e.g., N-acetylcysteine) in a parallel assay to detect reactive epoxide intermediates.

-

Analysis: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile. Analyze via LC-MS/MS.

-

Interpretation:

-

High Intrinsic Clearance (

) + GSH Adducts: Indicates bioactivation to reactive epoxide (High Risk). -

High

+ Diol formation: Indicates rapid clearance via Epoxide Hydrolase (Manageable).

-

References

-

Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. PubMed. [Link]

-

Oxprenolol: Clinical Pharmacology, Pharmacokinetics, and Pharmacodynamics. PubMed. [Link]

-

Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs. Toxicology. [Link]

-

Synthesis and Evaluation of Anticancer Activity of O-allylchalcone Derivatives. ResearchGate. [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PubMed Central. [Link]

-

The Taxonomy of Covalent Inhibitors. PubMed Central. [Link]

Stability of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol under acidic conditions

The following technical guide is structured to provide an in-depth analysis of the stability profile of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol . This document is designed for researchers and process chemists, focusing on the mechanistic underpinnings of its instability in acidic media and providing actionable handling protocols.

Condition: Acidic Media (pH < 6.0)

Executive Summary

The Bottom Line: 2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol is classified as highly labile under acidic conditions. Its structural motifs—specifically the electron-rich 4-methoxy group and the 2-allyloxy substituent—synergistically stabilize the formation of a benzylic carbocation immediately upon protonation.

In the presence of Brønsted or Lewis acids, this molecule does not merely degrade; it actively undergoes rapid self-condensation (dimerization) and intramolecular cationic cyclization . Consequently, acidic workups, silica gel chromatography (acidic surface), or storage in unbuffered protic solvents are contraindicated.

Structural Analysis & Reactivity Profile

To understand the instability, we must deconstruct the electronic environment of the benzylic center.

The "Push-Pull" Electronic Effect

-

4-Methoxy Group (+M Effect): The methoxy group at the para position relative to the benzylic alcohol is a strong electron donor via resonance. This significantly lowers the activation energy for the ionization of the C-O bond, making the hydroxyl group an exceptional leaving group upon protonation.

-

2-Allyloxy Group (+M Effect): Located ortho to the benzylic center, this group further enriches the electron density of the ring, stabilizing the transition state for carbocation formation.

-

6-Bromo Group (-I, +M): While the bromine atom is inductively withdrawing (deactivating), its steric bulk at the ortho position forces the benzylic substituent out of planarity, potentially accelerating the departure of the leaving group (steric acceleration) to relieve strain.

The Critical Failure Mode: Benzylic Carbocation Generation

The primary degradation trigger is the protonation of the benzylic hydroxyl group. Once protonated (

This cation is the "engine" driving all subsequent side reactions.

Mechanistic Degradation Pathways

Under acidic conditions, the generated carbocation follows two primary divergent pathways.

Pathway A: Intermolecular Self-Condensation (Dimerization)

In concentrated solutions (>0.1 M), the benzylic cation is attacked by the unreacted alcohol of a neighboring molecule. This forms a dibenzyl ether . This is the dominant pathway during bulk storage or concentration if trace acid is present.

Pathway B: Intramolecular Cationic Cyclization

This is the specific risk associated with the 2-allyloxy motif. The pendant allyl double bond acts as an internal nucleophile. The benzylic cation can attack the alkene, leading to the formation of oxygen-containing heterocycles (e.g., substituted isochromans or benzoxepines), often followed by complex rearrangements or polymerization.

Visualization of Degradation Logic

The following diagram illustrates the competing pathways triggered by acid exposure.

Figure 1: Acid-catalyzed degradation cascade showing the bifurcation between dimerization and cyclization.

Experimental Assessment & Stability Data

The following data summarizes the expected stability profile based on structure-activity relationships (SAR) of analogous electron-rich benzyl alcohols.

Solvent & pH Compatibility Table

| Solvent System | pH Condition | Stability Prediction | Observed Degradation Products |

| DCM / Chloroform | Acidic (Trace HCl) | Critical Instability | Rapid formation of alkyl chlorides and dimers. |

| Methanol / Ethanol | Acidic (pH < 4) | Unstable | Solvolysis: Immediate conversion to methyl/ethyl ethers. |

| Water / Acetonitrile | Neutral (pH 7) | Stable | Minimal degradation over 24h. |

| Water / Acetonitrile | Acidic (0.1% TFA) | Very Poor | Complete loss of starting material < 1 hour. |

| Ethyl Acetate | Neutral | Stable | Recommended extraction solvent. |

Analytical Detection (HPLC/TLC)

-

TLC Monitoring: Upon exposure to acid (e.g., staining with Anisaldehyde/Acid dip), the spot for the alcohol will disappear rapidly. A "streak" or lower Rf spot indicates polymerization; a higher Rf spot usually indicates the formation of the dimer (ether) or the methyl ether (if methanol was used).

-

NMR Signature:

-

Loss of Signal: Disappearance of the benzylic

singlet (typically -

New Signals: Appearance of ether linkages (

) shifted slightly upfield or downfield depending on the specific conformer.

-

Handling & Storage Protocols

To ensure the integrity of 2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol, strict adherence to the following protocols is required.

Synthesis & Workup[1]

-

Quenching: Never quench reactions producing this intermediate with strong acids (e.g., 1M HCl). Use saturated Ammonium Chloride (

) or Sodium Bicarbonate ( -

Extraction: Use Ethyl Acetate or TBME. Avoid Chloroform (

) unless it has been neutralized (passed through basic alumina), as -

Drying: Use Sodium Sulfate (

) or Potassium Carbonate (

Purification[1]

-

Avoid Silica Gel: Standard silica gel is acidic (pH ~4-5). This compound will decompose on the column.

-

Alternative: Use Neutral Alumina or silica gel pre-treated/deactivated with 1% Triethylamine (

) in the eluent.

Storage

-

State: Store as a solid if possible. Solutions are more prone to degradation.

-

Stabilizer: If storing in solution for extended periods, add a trace of base (e.g., solid

pellet) to scavenge any adventitious acid. -

Temperature: Store at

to kinetically inhibit the dimerization reaction.

References

-

Reactivity of Benzyl Alcohols: "Reactions of Alcohols with Hydrohalic Acids." Chemistry LibreTexts.

-

Protecting Group Stability: "Benzyl Ethers - Protecting Groups." Organic Chemistry Portal. Details the acid sensitivity of methoxy-substituted benzyl ethers and alcohols.

-

Analogous Compound Properties: "3-Allyloxy-4-methoxybenzyl Alcohol." PubChem. Provides physical property data and structural identifiers for the des-bromo analog, supporting the structural analysis.

-

[1]

-

-

Acid-Catalyzed Oxidation/Degradation: "Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine." MDPI. Discusses the degradation pathways of benzyl alcohols in reactive environments.

-

Synthesis of Bromo-Methoxy Benzyl Alcohols: "Synthesis routes of 4-Bromo-2-methoxybenzyl alcohol." BenchChem.[2] Describes standard synthetic handling for brominated methoxy benzyl alcohols, implying mild conditions.

Sources

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol

Executive Summary & Molecular Architecture

This guide provides a technical analysis of the solubility profile of 2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol . As a poly-functionalized aromatic intermediate, this compound exhibits a complex solubility landscape defined by the competition between its polar hydroxymethyl headgroup and its lipophilic halogenated core.

Understanding the solubility of this compound is critical for three primary workflows:

-

Nucleophilic Substitution/Protection: Optimizing reaction rates in etherification or oxidation steps.

-

Purification: Designing effective recrystallization systems (Solvent/Anti-solvent).

-

Claisen Rearrangement Mitigation: Selecting solvents with boiling points that prevent premature thermal rearrangement of the allyloxy moiety.

Molecular Property Analysis[1][2][3]

-

Core Scaffold: Benzyl Alcohol (Polar, Hydrogen Bond Donor/Acceptor).

-

Lipophilic Modifiers:

-

Bromine (C-6): Increases density and lipophilicity; enhances solubility in halogenated solvents.

-

Allyloxy (C-2): Lipophilic ether linkage; potential site for thermal instability.

-

Methoxy (C-4): Weak hydrogen bond acceptor; moderate contribution to polarity.

-

Theoretical Solubility Prediction (HSP Framework)

Using the Hansen Solubility Parameters (HSP) theory, we can predict the interaction radius (

Predicted Interaction Profile[4]

- (Dispersion): High interaction with aromatic and halogenated solvents due to the bromo-substituted benzene ring.

- (Polarity): Moderate, driven by the ether oxygens and the benzyl alcohol dipole.

- (H-Bonding): Significant but localized to the hydroxymethyl group.

Empirical Solubility Categorization

Based on structural analogs (e.g., isovanillin derivatives, brominated benzyl alcohols) and standard process chemistry principles, the solvent compatibility profile is categorized below.

Table 1: Solvent Selection Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | General synthesis, extraction, chromatography loading. |

| Polar Aprotic | THF, DMSO, DMF, Ethyl Acetate | High (>50 mg/mL) | Reaction media (e.g., oxidations), nucleophilic substitutions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Ideal for Recrystallization. High solubility at boiling; low at |

| Aromatic | Toluene, Xylene | Moderate | Good for high-temp reactions; often used as a co-solvent. |

| Aliphatic | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Anti-solvent. Use to crash out product during purification. |

| Aqueous | Water, Brine | Insoluble | Partitioning phase for workup (removes inorganic salts). |

Experimental Protocols

To ensure scientific integrity, researchers must validate these predictions experimentally. The following protocols are designed to be self-validating systems.

Protocol A: The "Visual Saturation" Method (Rapid Screening)

Use this for quick qualitative assessment during reaction monitoring.

-

Place 10 mg of solid 2-(Allyloxy)-6-bromo-4-methoxybenzyl alcohol into a 2 mL HPLC vial.

-

Add 100 µL of the target solvent.

-

Vortex for 30 seconds.

-

Observation:

-

Clear Solution: Solubility > 100 mg/mL.

-

Cloudy/Solid Remains: Add another 100 µL (Total 200 µL).

-

Clear Solution: Solubility ~50 mg/mL.[1]

-

Solid Remains after 1 mL: Solubility < 10 mg/mL (Poor).

-

Protocol B: Gravimetric Solubility Determination (Quantitative)

Use this for generating data for regulatory filing or process scaling.

Figure 1: Gravimetric workflow for precise solubility quantification.

Application in Synthesis & Purification

Recrystallization Strategy

The most effective purification for this compound utilizes its temperature-dependent solubility in alcohols or a Solvent/Anti-solvent system.

-

Recommended System: Ethyl Acetate / Heptane.

-

Mechanism: Dissolve in minimal hot Ethyl Acetate (solvates the polar -OH and ether). Slowly add Heptane (solvates only the lipophilic core but forces aggregation of the polar network) until turbidity persists. Cool to

.

Thermal Stability Warning (Claisen Rearrangement)

The 2-allyloxy group is susceptible to [3,3]-sigmatropic rearrangement (Claisen rearrangement) if heated excessively, typically yielding the C-allyl phenol.

-

Solvent Limit: Avoid high-boiling solvents (e.g., DMSO, Xylene) if the reaction temperature exceeds

, unless the rearrangement is the intended pathway. -

Recommended Reaction Solvent: THF or DCM (Reflux) allows safe manipulation below the rearrangement threshold.

Figure 2: Optimized recrystallization logic flow for benzyl alcohol derivatives.

References

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[1] (Standard text for solubility theory).

-

PubChem. (n.d.).[1][3] Compound Summary: Benzyl Alcohol.[4][2][5][6][7][8] National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link] (Used for baseline solubility of the core scaffold).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Authoritative source for recrystallization and solvent selection protocols).

Sources

- 1. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 3-Allyloxy-4-methoxybenzyl Alcohol | C11H14O3 | CID 28562283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

The Ortho-Bromo Substituent in Benzyl Alcohol: Steric & Electronic Control in Reactivity

The following technical guide details the reactivity profile of ortho-bromobenzyl alcohol. This analysis moves beyond standard textbook definitions to address the specific steric, electronic, and chelation-controlled behaviors critical for high-precision organic synthesis and drug development.

Executive Summary

In the landscape of functionalized aromatics, ortho-bromobenzyl alcohol (1 ) represents a "privileged scaffold" due to its divergent reactivity. Unlike its para isomer, where substituents act independently, the ortho-bromo group exerts a proximal influence on the benzylic center through three distinct vectors: Steric Inhibition of Resonance (SIR) , Inductive Deactivation , and Anchimeric Assistance (neighboring group participation).

For the medicinal chemist, this molecule is not merely a substrate but a bifunctional handle . It serves as a precursor for directed lithiation (via dianion species) and a substrate for intramolecular palladium-catalyzed etherification, granting access to benzofurans and isochromans. This guide dissects these pathways, providing validated protocols to navigate the competition between nucleophilic substitution, oxidation, and metallation.

Mechanistic Drivers: The "Ortho-Effect"[1][2]

The reactivity of o-bromobenzyl alcohol is defined by the tension between the electron-rich hydroxyl group and the electron-withdrawing/sterically demanding bromine atom.

Electronic vs. Steric Matrix

| Feature | Effect on Benzylic Center | Synthetic Implication |

| Inductive Effect (-I) | Strong electron withdrawal by Br. | Destabilizes benzylic carbocations. Retards SN1 reactions. |

| Resonance Effect (+M) | Weak donation (poor orbital overlap 4p-2p). | Negligible stabilization of benzylic cation compared to -I effect. |

| Steric Bulk (A-value) | High steric hindrance at ortho position. | Blocks bulky oxidants; dictates rotamer populations; restricts nucleophile approach angles. |

| Coordination | Br lone pair availability. | Can direct lithiation or stabilize transition states via weak Li-Br interactions. |

The Dipole & Acidity

The ortho-bromo substituent increases the acidity of the benzylic hydroxyl proton relative to benzyl alcohol (pKa ~15.4 vs 14.8 for the o-Br analog) due to inductive stabilization of the resulting alkoxide. This acidity differential is critical when calculating base equivalents for deprotonation.

Core Reactivity Profiles

Directed Lithiation & Dianion Chemistry

The most powerful application of o-bromobenzyl alcohol is its conversion into a nucleophilic dianion. Direct Lithium-Halogen (Li-Hal) exchange competes with deprotonation of the hydroxyl group.

-

The Challenge: Adding 1 equivalent of n-BuLi results in O-deprotonation (kinetic and thermodynamic preference). Adding a second equivalent induces Li-Hal exchange.[1]

-

The Trap: If the temperature is not strictly controlled (< -70°C), the intermediate aryllithium can eliminate Li2O to form benzyne , leading to dimerization or nucleophilic scrambling.

Experimental Protocol: Generation of the o-Lithiobenzyloxide Dianion

Validation: High-yield trapping with electrophiles (e.g., DMF, CO2).

-

Setup: Flame-dry a 3-neck RBF under Argon. Charge with o-bromobenzyl alcohol (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Deprotonation (Step 1): Cool to -78°C . Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 min.

-

Observation: Solution may turn slightly yellow (alkoxide formation).

-

-

Exchange (Step 2): Add t-BuLi (2.2 eq) or n-BuLi (1.1 eq additional) dropwise. t-BuLi is preferred for cleaner exchange at lower temperatures.

-

Critical Control: Maintain internal temp < -70°C. Stir for 30 min.

-

-

Quench: Add Electrophile (e.g., DMF, 3.0 eq) quickly. Allow to warm to RT.

-

Workup: Acidify with 1M HCl to hydrolyze the O-Li bond and the intermediate hemiaminal (if using DMF).

Oxidation Kinetics: Steric Retardation

Oxidation of o-bromobenzyl alcohol to o-bromobenzaldehyde is slower than the para isomer.

-

Mechanism: Bulky oxidants (e.g., Dess-Martin Periodinane, PCC) face steric repulsion from the ortho-Br during the formation of the chromate or iodinane ester intermediate.

-

Recommended Reagent: IBX (2-Iodoxybenzoic acid) in DMSO or TPAP/NMO . These sterically compact oxidants mitigate the ortho-retardation effect.

-

Avoid: TEMPO/Bleach systems can be sluggish due to the steric demand of the oxoammonium species in the transition state.

Intramolecular Cyclization (Pd-Catalysis)

The ortho-bromo group serves as an internal electrophile. Under Pd(0) catalysis, the pendant hydroxyl group (or its alkoxide) can displace the bromide to form oxygen heterocycles.

-

Pathway: Oxidative addition of Pd(0) into the C-Br bond, followed by intramolecular nucleophilic attack of the oxygen, and reductive elimination.

-

Product: 2H-chromene (if allylic) or dihydrobenzofuran derivatives depending on chain length.

Visualizing the Divergent Pathways

The following diagram maps the decision tree for utilizing o-bromobenzyl alcohol in synthesis.

Figure 1: Divergent reactivity map of o-bromobenzyl alcohol showing the three primary synthetic outcomes and the thermal instability leading to benzyne.

Comparative Data: Substituent Effects

The following table summarizes how the ortho-bromo substituent alters reactivity compared to the unsubstituted benzyl alcohol.

| Reaction Type | o-Bromo Reactivity vs. Unsubstituted | Mechanistic Rationale |

| SN1 Solvolysis | Slower | Inductive destabilization (-I) of the carbocation intermediate; steric hindrance to leaving group departure. |

| SN2 Substitution | Slower | Steric blocking of the backside attack trajectory by the bulky Br atom. |

| Oxidation (CrVI) | Slower (2-5x) | Steric hindrance during formation/breakdown of the chromate ester. |

| Acidity (pKa) | Higher (More Acidic) | Inductive stabilization of the alkoxide anion by the electronegative Br. |

References

-

Vertex AI Search . (2025). Ortho-effect in benzyl alcohol nucleophilic substitution. NIH. 2

-

Asian Journal of Chemistry . (2025). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Pubs. 3[4][5][6][7][8][9][10][11][12]

-

Filo Education . (2025). Reactivity of benzyl alcohol derivatives towards nucleophilic substitution. AskFilo. 5

-

Macmillan Group . (2007). The Mechanism of Lithium-Halogen Exchange. Princeton University. 13[7][10][11][12]

-

University of Illinois . (2025). Intramolecular competitive halogen-metal exchange of dibromobenzyl alcohol. IDEALS. 1[6][7][9][10][11][12]

Sources

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Q.8 Consider the following alcohols. I. Benzyl alcohol (C₆H₅CH₂OH) II. 4.. [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The direct photochemical cross-esterification of alcohols via site-selective C–H bromination - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03371C [pubs.rsc.org]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Column chromatography conditions for purifying substituted benzyl alcohols

Application Note: Precision Purification of Substituted Benzyl Alcohols via Flash Column Chromatography

Introduction: The "Hydrogen Bonding Trap"

Substituted benzyl alcohols represent a deceptively simple class of purification targets. While they appear structurally basic, the benzylic hydroxyl group acts as both a hydrogen bond donor and acceptor. This dual nature frequently leads to peak tailing on standard silica gel, caused by non-specific interactions with acidic silanol groups (

Furthermore, the electronic nature of the aromatic substituent (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) drastically alters the molecule's polarity and acidity, rendering a "one-size-fits-all" isocratic method inefficient. This guide details a logic-driven approach to purifying these compounds, moving beyond trial-and-error to engineered separation.

Strategic Solvent Engineering

The choice of mobile phase is the primary determinant of resolution (

The Standard System: Hexanes / Ethyl Acetate

For 80% of substituted benzyl alcohols (e.g., 4-Cl, 4-Br, 3-OMe), a gradient of Hexanes and Ethyl Acetate (EtOAc) is sufficient.

-

Mechanism: EtOAc acts as a hydrogen bond acceptor, competing with the analyte for silanol sites, which helps displace the alcohol and move it down the column.

-

Starting Point: TLC screening usually begins at 20% EtOAc in Hexanes. Target

is 0.25 – 0.35.

The "Orthogonal" System: Dichloromethane (DCM) / Methanol

For highly polar or "sticky" substrates (e.g., nitro-benzyl alcohols, poly-hydroxylated variants), Hex/EtOAc often results in broad bands.

-

Switch Logic: DCM solubilizes aromatic rings well due to

-interaction capabilities, while Methanol provides strong protic polarity to sharpen peaks. -

Caution: Methanol has high elution strength. Gradients rarely exceed 10% MeOH in DCM for benzyl alcohols.

The Modifier Rule: Controlling Silanol Activity

-

Basic Substituents (e.g., Amino-benzyl alcohols): The amine group will protonate on acidic silica, causing the compound to stick permanently or streak.

-

Protocol: Pre-treat the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . Maintain 0.5% TEA throughout the run.

-

-

Acidic Substituents (e.g., Carboxy-benzyl alcohols):

-

Protocol: Add 0.1% Acetic Acid to the mobile phase to suppress ionization of the carboxylic acid, ensuring the molecule remains neutral and elutes as a sharp band.

-

Experimental Protocol

Sample Loading: The "Dry Load" Technique

Benzyl alcohols are often oils or low-melting solids. Dissolving them in a strong solvent (like pure EtOAc or DCM) and loading liquid can cause "band broadening" before the run begins.

Recommended Method: Dry Loading

-

Dissolve crude mixture in minimal DCM.

-

Add silica gel (ratio: 2g silica per 1g sample).

-

Evaporate solvent under reduced pressure until a free-flowing powder remains.

-

Pack this powder on top of the pre-equilibrated column. Why? This eliminates solvent effects at the head of the column, ensuring the gradient controls the band shape, not the loading solvent.

Gradient Elution Profile

Avoid isocratic runs for crude reaction mixtures (e.g., NaBH4 reduction of benzaldehydes) to ensure separation of non-polar starting materials and polar over-reduction byproducts.

Table 1: Universal Gradient for Substituted Benzyl Alcohols (Hex/EtOAc System)

| Phase | Column Volumes (CV) | % Ethyl Acetate (in Hexane) | Purpose |

| Equilibration | 2 CV | 5% | Wetting silica; preventing heat of solvation shock. |

| Hold | 1 CV | 5% | Elute very non-polar impurities (e.g., toluene, benzyl halides). |

| Ramp 1 | 10 CV | 5% | Primary Separation Zone. Shallow gradient maximizes resolution. |

| Ramp 2 | 3 CV | 40% | Elute highly polar byproducts (e.g., carboxylic acids). |

| Flush | 2 CV | 100% | Clean column. |

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal purification conditions based on the specific substituent on the benzyl alcohol.

Figure 1: Decision tree for selecting mobile phase additives and solvent systems based on substituent chemistry.

Case Study: Separation of 4-Nitrobenzyl Alcohol

Challenge: 4-Nitrobenzyl alcohol is significantly more polar than unsubstituted benzyl alcohol due to the strong electron-withdrawing nitro group, which increases the acidity of the benzylic proton and enhances interaction with silica. It often co-elutes with 4-nitrobenzaldehyde (starting material).

Data Comparison (TLC on Silica Gel 60 F254):

| Compound | Solvent System (Hex:EtOAc) | Rf Value | Observation |

| 4-Nitrobenzaldehyde | 70:30 | 0.65 | Elutes early, compact spot. |

| 4-Nitrobenzyl Alcohol | 70:30 | 0.32 | Target. Good separation window. |

| 4-Methoxybenzyl Alcohol | 70:30 | 0.45 | Less polar than nitro-analog. |

| Benzyl Alcohol | 70:30 | 0.40 | Reference standard. |

Application Note: For the nitro-substituted alcohol, the

Troubleshooting Guide

Problem: Peak Tailing (Shark Fin Shape)

-

Cause: Secondary interactions with free silanols.

-

Solution: Switch to "End-capped" silica if available, or dope the mobile phase with a modifier. For non-basic compounds, simply switching from EtOAc to Acetone (as the polar modifier) can sometimes reduce tailing due to Acetone's different solvation shell properties.

Problem: Compound Degradation

-

Cause: Acid-sensitive benzyl alcohols (e.g., 4-methoxybenzyl alcohol) can polymerize or form ethers on acidic silica.

-

Solution: Pre-wash the silica column with 1% Triethylamine in Hexane to neutralize acidity before loading the sample. Elute with neutral solvents.

Problem: Poor Visibility

-

Cause: Some substituted benzyl alcohols have weak UV absorption at 254nm.

-

Solution: Use KMnO4 stain (Potassium Permanganate).[1] Benzyl alcohols oxidize rapidly to benzoic acids, appearing as bright yellow spots on a purple background.

References

-

Biotage. "Using TLC to Scout Flash Chromatography Solvents." Biotage Application Notes. [Link]

-

Organic Syntheses. "Benzyl Alcohol Purification Protocol." Org.[2] Synth. 2005, 82, 120. [Link]

-

Restek Corporation. "LC Troubleshooting: All of My Peaks Are Tailing!" Chromablography. [Link]

-

University of Rochester. "Flash Chromatography Troubleshooting Guide." Department of Chemistry. [Link]

Sources

Application Note: Chemoselective Deprotection of Allyl Aryl Ethers in Halogenated Benzyl Alcohols

Abstract & Strategic Overview

The deprotection of the allyloxy group in 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol presents a specific chemoselectivity challenge. The substrate contains three distinct functionalities with varying sensitivities to palladium catalysis and redox conditions:

-

Allyl Aryl Ether: The target for cleavage.[1][2][3][4][5][6]

-

Aryl Bromide (Ar-Br): Susceptible to Palladium-catalyzed oxidative addition (cross-coupling/dehalogenation) if temperature or ligand choice is uncontrolled.

-

Benzyl Alcohol: Susceptible to oxidation or acid-catalyzed elimination/substitution.

This Application Note defines two protocols to achieve quantitative deprotection while preserving the Ar-Br bond and the benzyl alcohol moiety. The methodology relies on the kinetic preference of Pd(0) for allylic ionization over aryl halide oxidative addition under mild conditions.

Mechanistic Principles

The deprotection operates via a Tsuji-Trost type mechanism . The reaction is driven by the formation of a

Critical Path Analysis

-

Step 1: Coordination: Pd(0) coordinates to the alkene of the allyl ether.

-

Step 2: Ionization (Oxidative Addition): The C-O bond cleaves. The phenoxide (product) leaves, and the allyl group forms a cationic

-allyl Pd complex. -

Step 3: Nucleophilic Scavenging: An exogenous nucleophile (scavenger) attacks the

-allyl complex, regenerating Pd(0) and irreversibly trapping the allyl group.

Chemoselectivity Logic

The Ar-Br bond is the primary risk. However, at ambient temperature (20–25 °C) and using Triphenylphosphine (PPh3) ligands, the rate of oxidative addition to the allylic C-O bond is significantly faster than insertion into the Ar-Br bond. Heating (>50 °C) must be strictly avoided to prevent the Ar-Br from entering the catalytic cycle.

Pathway Visualization

Caption: The catalytic cycle favors allylic C-O cleavage over Ar-Br insertion at room temperature.

Experimental Protocols

Method A: The Methanolic Carbonate Method (Standard)

Best for: Cost efficiency, scalability, and substrates tolerant of mild bases.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: Pd(PPh3)4 (Tetrakis) [1.0 – 3.0 mol%]

-

Base/Scavenger: Potassium Carbonate (K2CO3) [3.0 equiv]

-

Solvent: Methanol (MeOH) [0.1 M concentration]

Protocol:

-

Preparation: Charge a reaction vial with the substrate and K2CO3.

-

Solvation: Add Methanol (degassed/sparged with N2 for 5 mins). Stir to create a suspension.

-

Catalysis: Add Pd(PPh3)4 in one portion.

-

Reaction: Stir vigorously at Room Temperature (23 °C) under Nitrogen atmosphere.

-

Note: The reaction typically completes in 1–4 hours.

-

-

Monitoring: Monitor by TLC. The product phenol will be significantly more polar than the starting material.

-

Workup:

-

Concentrate MeOH under reduced pressure.

-

Redissolve residue in EtOAc and 1M HCl (or saturated NH4Cl if acid-sensitive).

-

Separate layers. Wash organic layer with Brine.

-

Dry over Na2SO4, filter, and concentrate.

-

Method B: The NDMBA Scavenger Method (High Precision)

Best for: Difficult substrates, strictly neutral conditions, or if Method A yields sluggish results.

Reagents:

-

Substrate: 1.0 equiv

-

Catalyst: Pd(PPh3)4 [2.0 – 5.0 mol%]

-

Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) [1.2 – 1.5 equiv]

-

Solvent: Dichloromethane (DCM) or THF [0.1 M]

Protocol:

-

Preparation: Dissolve substrate and NDMBA in dry DCM under N2.

-

Catalysis: Add Pd(PPh3)4.

-

Reaction: Stir at 30 °C .

-

Workup:

-

The byproduct (allylated NDMBA) is often soluble in aqueous base.

-

Wash the organic reaction mixture with saturated NaHCO3 (removes excess NDMBA and byproduct).

-

Dry organic layer over MgSO4 and concentrate.

-

Comparison of Methods

| Feature | Method A (K2CO3/MeOH) | Method B (NDMBA/DCM) |

| pH Conditions | Basic (Mild) | Neutral |

| Scavenger | Methanol/Methoxide | 1,3-Dimethylbarbituric acid |

| Cost | Low | Moderate |

| Ar-Br Stability | Excellent (at RT) | Excellent |

| Workup | Requires acidification | Simple basic wash |

| Recommendation | Primary Choice | Secondary Choice |

Troubleshooting & Optimization

Decision Tree for Optimization

Caption: Workflow for troubleshooting incomplete deprotection.

Common Issues Table

| Issue | Observation | Root Cause | Solution |

| Debromination | Mass spec shows M-Br peak | Temperature too high or reaction time too long. | Keep T < 25 °C. Reduce Pd loading. Ensure solvent is degassed (O2 can promote homo-coupling). |

| Oxidation | Benzaldehyde formation | Benzyl alcohol oxidation. | Ensure inert atmosphere (N2/Ar). Avoid strong bases. Use Method B. |

| Incomplete Rxn | SM remains after 24h | Catalyst poisoning or poor nucleophile. | Switch to Method B (NDMBA is a stronger scavenger). Add fresh catalyst. |

References

-

Vutukuri, D. R., et al. "A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis."[1][7] The Journal of Organic Chemistry, vol. 68, no.[1][3][7] 3, 2003, pp. 1146–1149.[1][3][7]

- Key Insight: Establishes K2CO3/MeOH as a highly selective system for aryl allyl ethers.

-

Tsukamoto, H., et al. "Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives."[3][8] Synlett, vol. 2007, no.[3][8] 19, 2007, pp. 3131–3132.[3][8]

-

Key Insight: Demonstrates the efficacy of NDMBA and solvent effects in accelerating deprotection.[8]

-

- Mayer, S. F., et al. "Palladium-Catalyzed Cleavage of Allyl Ethers and Esters." World Journal of Microbiology and Biotechnology (Contextual usage of Pd-deprotection in complex synthesis).

-

Guibé, F. "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron, vol. 53, no. 40, 1997, pp. 13509–13556.

- Key Insight: Comprehensive review of mechanism and chemoselectivity.

Sources

- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Allyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 6. FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google Patents [patents.google.com]

- 7. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]

Use of 2-(Allyloxy)-6-bromo-4-methoxybenzyl Alcohol as a linker in solid-phase synthesis